molecular formula C18H22N6O2 B6439647 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine CAS No. 2549042-63-7

4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(1H-pyrazole-4-carbonyl)piperidine

Cat. No. B6439647
CAS RN: 2549042-63-7
M. Wt: 354.4 g/mol
InChI Key: SAJHGKDNAVVDNF-UHFFFAOYSA-N
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Description

The compound is a novel human neutral sphingomyelinase 2 (nSMase2) inhibitor . nSMase2 is an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide, an essential step in the formation and release of exosomes from cells that is critical for intracellular communication .


Synthesis Analysis

The synthesis of similar compounds has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular formula of the compound is C18H20N6S . The InChI code is InChI=1S/C18H20N6S/c1-10-7-13 (23-24-9-11 (2)20-17 (10)24)15-8-14-18 (25-15)22-16 (21-14)12-3-5-19-6-4-12/h7-9,12,14,19H,3-6H2,1-2H3 .

Mechanism of Action

The compound acts as an inhibitor of nSMase2 . Chronic increase of brain nSMase2 activity and related exosome release have been implicated in various pathological processes, including the progression of Alzheimer’s disease (AD), making nSMase2 a viable therapeutic target .

Future Directions

The compound has been identified as the first nSMase2 inhibitor that possesses both favorable pharmacodynamics and pharmacokinetic (PK) parameters, including substantial oral bioavailability, brain penetration, and significant inhibition of exosome release from the brain in vivo . This suggests that it could be a potential therapeutic for Alzheimer’s disease .

properties

IUPAC Name

[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-12-13(2)24-16(21-12)3-4-17(22-24)26-11-14-5-7-23(8-6-14)18(25)15-9-19-20-10-15/h3-4,9-10,14H,5-8,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJHGKDNAVVDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CNN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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